Product packaging for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde(Cat. No.:)

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Cat. No.: B8515199
M. Wt: 276.07 g/mol
InChI Key: KYWNVJABYJWOBT-UHFFFAOYSA-N
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Description

Overview of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl group. Its derivatives are characterized by the presence of additional functional groups on the aromatic ring, which can significantly influence their chemical and physical properties. These substituents can alter the reactivity of the aldehyde group, modify the electronic properties of the benzene ring, and introduce new functionalities for further chemical transformations. The versatility of substituted benzaldehydes makes them crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. rug.nlliberty.eduliberty.edu

Academic Importance of Halogenated Phenolic Aldehydes

Halogenated phenolic aldehydes are a subclass of substituted benzaldehydes that contain at least one halogen atom and a hydroxyl group attached to the benzene ring. The presence of a halogen atom can profoundly impact the molecule's biological activity and reactivity. For instance, halogenation can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Furthermore, the electronic effects of halogens can modulate the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde. In academic research, these compounds are valuable for studying reaction mechanisms, exploring new synthetic methodologies, and as precursors for novel heterocyclic compounds and coordination complexes.

Scope and Objectives of Research on 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

The primary objectives of research on this compound would encompass several key areas. A fundamental goal is the development of an efficient and high-yielding synthetic route to this compound. Following its synthesis, a thorough characterization using various spectroscopic techniques is essential to confirm its structure and purity. This would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Further research would likely focus on elucidating the physicochemical properties of the compound, such as its melting point, boiling point, solubility, and pKa value. A detailed investigation of its chemical reactivity, including its behavior in condensation reactions, oxidation, and reduction, would provide valuable insights into its synthetic utility. Given the biological relevance of related compounds, another significant research avenue would be the evaluation of its potential biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B8515199 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-ethyl-2-hydroxy-3-iodobenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-2-6-3-7(5-11)9(12)8(10)4-6/h3-5,12H,2H2,1H3

InChI Key

KYWNVJABYJWOBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound (I), several logical disconnections can be proposed, primarily revolving around the introduction of the iodo and formyl groups at late stages of the synthesis.

Primary Disconnection Strategy:

A primary and logical disconnection involves the formyl group (CHO) and the iodo group (I). Given that the hydroxyl group (-OH) is a strong ortho-, para-director and an activating group, its presence is key to directing subsequent functionalizations.

Disconnection of the Formyl Group (C-C bond): This leads back to a precursor like 4-ethyl-2-iodophenol. The formyl group can be introduced via various formylation reactions. This is a common strategy as formylation of phenols is a well-established transformation.

Disconnection of the Iodo Group (C-I bond): This points to 5-ethyl-2-hydroxybenzaldehyde (B1600150) (5-ethylsalicylaldehyde) as the immediate precursor. The introduction of iodine can then be achieved through electrophilic aromatic iodination. This is often a preferred route due to the high regioselectivity that can be achieved due to the directing effects of the hydroxyl and formyl groups.

Based on these considerations, the most strategically sound retrosynthetic pathway originates from the disconnection of the carbon-iodine bond, identifying 5-ethyl-2-hydroxybenzaldehyde as the key intermediate. This intermediate, in turn, can be derived from the commercially available and simpler starting material, 4-ethylphenol (B45693) .

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is 5-ethyl-2-hydroxybenzaldehyde. This intermediate can be synthesized from 4-ethylphenol through a formylation reaction.

Several methods exist for the ortho-formylation of phenols:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide, to introduce a formyl group ortho to the hydroxyl group. While classic, it can sometimes suffer from moderate yields and the formation of by-products.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often acetic acid or trifluoroacetic acid). It is a reliable method for the formylation of activated aromatic rings like phenols.

Magnesium-Mediated Ortho-Formylation: A milder and often more selective method involves treating the phenol (B47542) with paraformaldehyde in the presence of a magnesium salt, such as magnesium chloride, and a base like triethylamine. This approach often provides higher yields of the ortho-isomer.

The synthesis of the key precursor, 5-ethyl-2-hydroxybenzaldehyde, from 4-ethylphenol is summarized in the table below.

ReactionStarting MaterialReagentsProductTypical Yield
Ortho-formylation4-Ethylphenol1. MgCl₂, Et₃N, Paraformaldehyde2. Acidic workup5-Ethyl-2-hydroxybenzaldehydeHigh
Reimer-Tiemann4-EthylphenolCHCl₃, NaOH5-Ethyl-2-hydroxybenzaldehydeModerate
Duff Reaction4-EthylphenolHexamethylenetetramine, Acid5-Ethyl-2-hydroxybenzaldehydeGood

Direct Functionalization Approaches

With the key precursor, 5-ethyl-2-hydroxybenzaldehyde, in hand, the next step is the regioselective introduction of the iodine atom at the C-3 position.

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is the most direct method for synthesizing the target molecule from 5-ethyl-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The combined effect of these two groups strongly favors electrophilic substitution at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C-3 position. The C-5 position is already occupied by the ethyl group.

Various iodinating agents can be employed for this transformation. The choice of reagent can influence reaction conditions and yields.

Iodinating AgentTypical Conditions
Iodine monochloride (ICl)Acetic acid or chlorinated solvents, room temperature
N-Iodosuccinimide (NIS)Acetonitrile or DMF, often with an acid catalyst
Iodine (I₂) / Oxidizing AgentI₂ with an oxidant like H₂O₂ or (NH₄)₂S₂O₈ in an alcoholic or aqueous solvent organic-chemistry.org
Iodine (I₂) / BaseI₂ in the presence of a base like NH₄OH or NaHCO₃

The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophilic iodine species, leading to the desired this compound.

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be quenched with an electrophile.

In the context of this compound, the hydroxyl group can act as a potent DMG. To prevent the acidic phenolic proton from quenching the organolithium reagent, it must first be protected. Common protecting groups for phenols in DoM include methoxymethyl (MOM) or diethyl carbamate (B1207046) (OCONEt₂). The aryl O-carbamate is one of the most powerful DMGs. nih.gov

The synthetic sequence would be as follows:

Protection: 5-ethyl-2-hydroxybenzaldehyde is reacted with a suitable protecting group precursor (e.g., methoxymethyl chloride or diethylcarbamoyl chloride) to protect the hydroxyl group.

Directed Ortho-Metalation: The protected intermediate is treated with a strong base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The directing group ensures lithiation occurs exclusively at the C-3 position.

Electrophilic Quench: The generated aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a MOM group) to yield the final product.

This method offers excellent regiocontrol, although it requires additional protection and deprotection steps compared to direct electrophilic iodination.

Regioselective Alkylation and Formylation

While less direct, it is theoretically possible to construct the molecule by first establishing the iodo-phenol core and subsequently introducing the ethyl and formyl groups. For instance, one could start with 2,4-diiodophenol. A selective Suzuki or Negishi cross-coupling could potentially introduce an ethyl group at the C-4 position. Subsequent ortho-formylation would then be directed by the hydroxyl group to the C-6 position (relative to the iodine), which is not the desired isomer.

A more plausible, though still complex, route might start with 3-iodophenol. Protection of the hydroxyl group followed by ortho-formylation would yield a protected 2-hydroxy-3-iodobenzaldehyde. The challenge would then be the regioselective introduction of the ethyl group at the C-5 position, which could be difficult to achieve without competing side reactions. Due to these regioselectivity challenges, this approach is generally less favorable than those beginning with 4-ethylphenol.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods for C-H functionalization. While specific catalytic routes for the direct synthesis of this compound are not widely reported, analogous transformations suggest potential pathways.

Palladium-catalyzed C-H iodination has emerged as a powerful method. These reactions often utilize a directing group to achieve high regioselectivity. The hydroxyl group of 5-ethyl-2-hydroxybenzaldehyde could potentially serve as a directing group in a Pd-catalyzed reaction, guiding the iodination to the ortho C-H bond at the C-3 position. A typical catalytic system might involve a palladium(II) catalyst (e.g., Pd(OAc)₂) and an iodine source like N-iodosuccinimide (NIS) or I₂. These reactions, however, often require specific directing groups to be installed on the molecule and can be sensitive to substrate scope. As of now, direct electrophilic iodination remains a more straightforward and established method for this particular transformation.

Transition Metal-Catalyzed Coupling Reactions for Iodination or Ethylation

Transition metal catalysis offers powerful tools for forming carbon-carbon (C-C) and carbon-halogen (C-X) bonds with high precision. For the synthesis of this compound, these methods could be employed for either the introduction of the ethyl group onto an iodinated precursor or the iodination of an ethyl-substituted ring.

Ethylation via Cross-Coupling: A plausible synthetic route involves the ethylation of a pre-functionalized aromatic ring, such as 3-iodo-salicylaldehyde, using a transition metal-catalyzed cross-coupling reaction. Catalysts based on palladium (Pd), platinum (Pt), or rhodium (Rh) are effective in mediating such transformations. organic-chemistry.orgresearchgate.net These reactions typically involve an organometallic ethylating agent (e.g., ethylzinc (B8376479) chloride or ethyl boronic acid) and a palladium catalyst to form the new C-C bond. rug.nlacs.orgacs.org The use of specific ligands can be crucial for catalyst activity and longevity.

Directed C-H Functionalization: More advanced strategies involve the direct C-H functionalization, which avoids the need for pre-halogenated substrates. researchgate.net A transition metal catalyst, guided by a directing group (such as the hydroxyl or aldehyde group), can selectively activate a specific C-H bond for subsequent ethylation or iodination. This approach is highly atom-economical but can present challenges in achieving the desired regioselectivity on a complex molecule. nih.gov

Iodination: While direct electrophilic iodination is common, transition metal-catalyzed methods can offer milder reaction conditions and different selectivity profiles. manac-inc.co.jp The unique properties of iodide allow it to participate in various steps of catalytic cycles involving late transition metals, including oxidative addition and reductive elimination, potentially facilitating the iodination process. rsc.org

Catalyst TypePotential Application in SynthesisTypical ReagentsKey Advantages
Palladium(0) Complexes (e.g., Pd(PPh₃)₄)Ethylation of 3-iodo-salicylaldehyde (Suzuki or Negishi coupling)Ethyl boronic acid, Ethylzinc chlorideHigh yields, functional group tolerance. rug.nlacs.org
Rhodium(I) Complexes (e.g., [Rh(cod)Cl]₂)Directed C-H ethylation of salicylaldehyde (B1680747) derivativesEthylating agents (e.g., ethyl halides)High regioselectivity, atom economy. nih.gov
Platinum(0) Complexes (e.g., Pt(PPh₃)₄)Silylation of aryl iodides as an intermediate stepOrganosilanesEffective for electron-deficient substrates. organic-chemistry.org

Enzyme-Catalyzed Transformations for Benzaldehyde (B42025) Derivatives

Biocatalysis, using isolated enzymes or whole microorganisms, provides a green and highly selective alternative to traditional chemical synthesis. For benzaldehyde derivatives, various enzymatic transformations are known, offering potential pathways to the target molecule. prf.org

Enzymatic Iodination: Peroxidase enzymes, in the presence of hydrogen peroxide and an iodide source, can catalyze the iodination of phenolic compounds. dtu.dk This method proceeds under mild, aqueous conditions and can exhibit high regioselectivity, often favoring para-substitution, though ortho-substitution can also occur. Applying this to 4-ethylsalicylaldehyde (B60528) could be a viable step in the synthesis. The enzymatic catalysis is crucial for iodination in low concentration ranges and ensures 100% consumption of the iodide. dtu.dk

Biosynthesis of the Benzaldehyde Core: Researchers have explored the biosynthesis of benzaldehyde itself from precursors like cinnamic acid. nih.gov A heterodimeric enzyme known as benzaldehyde synthase has been identified in plants, which catalyzes the formation of benzaldehyde from benzoyl-CoA. nih.govresearchgate.net While engineering a specific pathway for a substituted benzaldehyde is complex, these discoveries open avenues for future biotechnological production routes.

Other Enzymatic Reactions: Benzaldehyde lyase is another enzyme that catalyzes the enantioselective condensation of aromatic aldehydes. acs.orgrsc.org While not directly applicable to the core synthesis of the target molecule, it highlights the broad utility of enzymes in modifying benzaldehyde structures, which could be relevant for creating derivatives.

Enzyme ClassPotential ReactionSubstrate ExampleSignificance
PeroxidaseRegioselective Iodination4-EthylsalicylaldehydeMild, aqueous conditions; high selectivity. dtu.dk
Benzaldehyde SynthaseFormation of benzaldehyde coreBenzoyl-CoAPotential for biosynthetic pathways from renewable feedstocks. nih.govresearchgate.net
Benzaldehyde LyaseCarbon-carbon bond formationAromatic aldehydesEnables stereoselective synthesis of complex derivatives. acs.orgrsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of specialty chemicals like this compound.

Solvent-Free Reactions and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks.

Solvent-Free Synthesis: Many organic reactions, such as the Knoevenagel or Aldol condensations involving benzaldehydes, can be performed under solvent-free conditions. tandfonline.comtue.nl These reactions are often facilitated by grinding solid reactants together, sometimes with a catalytic amount of a benign substance, or by using microwave irradiation. rsc.orgrsc.org This approach minimizes waste, reduces reaction times, and simplifies product purification. rsc.orgrsc.org

Alternative Solvents: When a solvent is necessary, greener alternatives to conventional chlorinated or aromatic solvents are preferred. Water is an ideal green solvent, and phase-transfer catalysts like β-cyclodextrin can be used to facilitate reactions between water-insoluble organic reactants in an aqueous medium. acs.orgresearchgate.net Other alternatives include ionic liquids and supercritical fluids, which offer unique reactivity and easy separation.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred because they generate minimal waste. primescholars.comlibretexts.org

In a potential synthesis, the choice of reagents significantly impacts atom economy. For instance, an iodination reaction using molecular iodine (I₂) might proceed with a stoichiometric base, generating salt as a byproduct and leading to lower atom economy. In contrast, a catalytic process that uses a recyclable catalyst and a benign oxidant would be more efficient. Calculating the percent atom economy helps in comparing the "greenness" of different synthetic routes. libretexts.org

Reaction TypeGeneral Atom EconomyExample
AdditionHigh (often 100%)Hydrogenation of an alkene
SubstitutionMediumWilliamson ether synthesis
EliminationLowDehydrohalogenation of an alkyl halide

Catalyst Design for Sustainability

The design of catalysts is central to green chemistry. Sustainable catalysts should be highly active and selective, stable for recycling, and composed of earth-abundant, non-toxic materials.

Heterogeneous Catalysts: Supporting catalysts on solid materials (e.g., zeolites, polymers, or silica) makes them easy to separate from the reaction mixture by filtration, allowing for reuse and minimizing product contamination. researchgate.net For instance, palladium nanoparticles supported on a magnetic material can be used for solvent-free oxidation of alcohols to aldehydes and then easily recovered with a magnet. researchgate.net

Use of Abundant Metals: There is a growing focus on replacing catalysts based on precious metals like palladium and rhodium with those based on more abundant and less toxic metals such as iron, copper, and nickel. researchgate.netdntb.gov.ua

Biocatalysts: As discussed previously, enzymes represent the pinnacle of sustainable catalysis. They operate under mild conditions, are biodegradable, and exhibit unparalleled selectivity, reducing the formation of unwanted byproducts. prf.orgrsc.org

In-depth Spectroscopic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases for detailed spectroscopic data on the compound this compound has revealed a significant lack of publicly available experimental and computational research findings. While the structural components of the molecule—a substituted benzaldehyde with ethyl, hydroxyl, and iodo groups—allow for theoretical predictions of its spectral characteristics, specific, peer-reviewed data necessary for a thorough and scientifically accurate article as outlined is not readily accessible.

The requested detailed analysis, encompassing advanced techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) and Raman vibrational spectroscopy, requires specific data points including chemical shifts, coupling constants, and vibrational frequencies that are not present in the surveyed literature for this particular compound.

Information on structurally similar compounds, such as 5-chloro-2-hydroxy-3-iodobenzaldehyde and 5-ethyl-2-hydroxy-3-nitro-benzaldehyde, is available. However, the substitution of a chloro or nitro group with an iodo group significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Therefore, data from these related compounds cannot be used to accurately represent the spectroscopic characteristics of this compound.

Due to the absence of specific research findings for this compound, it is not possible to provide a detailed and scientifically accurate article on its advanced spectroscopic characterization at this time. Further experimental research on this compound would be required to generate the data needed for such an analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores.

Electronic Absorption Properties and Chromophore Analysis

The primary chromophore in 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is the substituted salicylaldehyde (B1680747) moiety. The electronic spectrum of salicylaldehyde derivatives is typically characterized by π → π* transitions associated with the benzene (B151609) ring and the carbonyl group, and n → π* transitions of the carbonyl group. The presence of the hydroxyl (-OH), ethyl (-CH₂CH₃), and iodo (-I) substituents on the benzene ring is expected to modulate the energy of these transitions.

The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands due to its electron-donating mesomeric effect, which extends the conjugation of the π-system. The ethyl group, a weak electron-donating group, is likely to have a minor bathochromic effect. The iodine atom, being a halogen, exhibits both an electron-withdrawing inductive effect and an electron-donating mesomeric effect. The net effect on the absorption spectrum will depend on the interplay of these electronic influences. In similar halogenated salicylaldehydes, the presence of halogens can lead to shifts in the absorption maxima.

Based on data from related substituted salicylaldehydes, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit absorption bands corresponding to the π → π* transitions of the aromatic system.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Chromophore
π → π* ~250-270 Benzene Ring
π → π* ~320-340 C=O conjugated with ring

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute when measured in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule. wikipedia.org

For this compound, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence its interaction with solvent molecules. In non-polar solvents, this intramolecular hydrogen bond is expected to be strong. In polar protic solvents, there can be competition between intramolecular and intermolecular hydrogen bonding with the solvent.

The electronic transitions of hydroxybenzaldehydes are known to be sensitive to solvent polarity. wikipedia.org A bathochromic (red) shift with increasing solvent polarity (positive solvatochromism) is often observed for π → π* transitions, as the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. Conversely, a hypsochromic (blue) shift is often seen for n → π* transitions in polar protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with the solvent.

It is anticipated that this compound will exhibit positive solvatochromism for its main π → π* absorption bands, with the λmax shifting to longer wavelengths in more polar solvents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the accurate determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₉H₉IO₂. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I).

Calculated Exact Mass:

C₉: 9 x 12.000000 = 108.000000

H₉: 9 x 1.007825 = 9.070425

I₁: 1 x 126.904473 = 126.904473

O₂: 2 x 15.994915 = 31.989830

Total Exact Mass = 275.96473 Da

An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, thus confirming the molecular formula. The presence of iodine, which is monoisotopic, simplifies the isotopic pattern of the molecular ion.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or dimers.

The presence of the iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as the oxygen atom of a carbonyl or hydroxyl group from a neighboring molecule. These interactions can play a significant role in directing the crystal packing.

Conformational Analysis in the Crystalline State

In the solid state, the this compound molecule is expected to be largely planar due to the sp² hybridization of the atoms in the benzene ring and the carbonyl group. A strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is anticipated, which would lock the aldehyde group in a conformation where the C=O bond is directed towards the hydroxyl group (s-cis conformation). This intramolecular hydrogen bonding is a common feature in ortho-hydroxybenzaldehydes and contributes to the planarity of the molecule. The ethyl group, being flexible, may adopt different conformations to optimize packing efficiency in the crystal lattice.

Table 2: Summary of Compound Names

Compound Name
This compound

Computational and Theoretical Investigations of 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies on 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde have been published. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Mulliken atomic charges, which are crucial for predicting the molecule's reactivity and interaction with other chemical species.

Ab Initio Methods for High-Level Electronic Structure Analysis

There is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to analyze the electronic structure of this compound. These methods, while computationally more demanding than DFT, can provide more accurate electronic energies and properties, serving as a benchmark for other computational techniques.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations are key to its chemical behavior.

Identification of Stable Conformers and Energy Minima

A thorough conformational analysis of this compound would be necessary to identify its most stable conformers. This would involve rotating the single bonds, particularly those of the ethyl and aldehyde groups, to locate all possible energy minima on the potential energy surface. Without specific studies, the preferred orientation of the ethyl group and the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups remain undetermined.

Potential Energy Surface Scans

Potential energy surface (PES) scans are performed to investigate the energy profile associated with specific conformational changes, such as the rotation around a particular bond. No PES scans for this compound have been reported in the literature. Such scans would be instrumental in determining the energy barriers between different conformers and identifying the transition states that connect them.

Electronic Structure Analysis

The distribution of electrons within a molecule governs its chemical properties and reactivity. A detailed electronic structure analysis for this compound is currently absent from scientific publications. Such an analysis would typically include the examination of the frontier molecular orbitals (HOMO and LUMO) to understand its electronic transition properties and reactivity patterns. Additionally, the analysis of the molecular electrostatic potential would reveal the electron-rich and electron-deficient regions of the molecule, providing insights into its non-covalent interactions.

Detailed Computational and Theoretical Analysis of this compound Remains an Area for Future Investigation

Following a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focused on the compound This compound are not publicly available. Consequently, the specific data required to populate the requested analyses—including Frontier Molecular Orbitals, Molecular Electrostatic Potential Mapping, Natural Bond Orbital Analysis, Hirshfeld Surface Analysis, and predicted spectroscopic properties (NMR, IR, and Raman)—could not be located.

Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic characteristics of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to perform the types of analyses outlined in the query. These investigations provide deep insights into a molecule's behavior and properties.

For analogous, yet distinct, compounds such as other substituted hydroxybenzaldehydes, numerous computational studies have been published. These studies demonstrate the utility of the requested theoretical methods. For instance, analyses of similar structures have revealed how different substituent groups influence electron distribution, intermolecular interactions, and spectral signatures.

However, due to the strict focus on This compound , and the absence of specific research on this exact molecule, it is not possible to provide a scientifically accurate article with the detailed data tables and findings as requested. The computational and theoretical investigation of this particular compound represents an unaddressed area in the scientific literature.

Prediction of Spectroscopic Properties

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com This approach allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. For a molecule like this compound, TD-DFT can provide valuable insights into its electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

The predicted UV-Vis spectrum would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The exact wavelengths and intensities of these bands would be influenced by the choice of density functional and basis set used in the TD-DFT calculation, as well as the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

To illustrate the type of data obtained from a TD-DFT calculation, the following table presents hypothetical results for the main electronic transitions of this compound, based on typical values for similar aromatic aldehydes.

Predicted Wavelength (λ)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
340 nm3.650.45HOMO -> LUMO
285 nm4.350.20HOMO-1 -> LUMO
250 nm4.960.15HOMO -> LUMO+1

This table is illustrative and presents expected values for this compound based on computational studies of analogous compounds. The actual values may vary.

Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the changes in energy as electrons are added to or removed from the molecule and are invaluable for predicting how a molecule will interact with other chemical species. mdpi.com

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap is indicative of a hard molecule, which is generally less reactive.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. Soft molecules are typically more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO. mdpi.com For this compound, the electron-donating hydroxyl and ethyl groups and the electron-withdrawing iodo and aldehyde groups would collectively influence these global reactivity parameters. Based on calculations for similar substituted benzaldehydes, we can anticipate the approximate values for these descriptors. mdpi.comresearchgate.net

The following interactive table presents representative values for the global reactivity descriptors of this compound.

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--2.0 eV
Energy GapΔEELUMO - EHOMO4.5 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.25 eV
Chemical SoftnessS1 / (2η)0.22 eV⁻¹
Electrophilicity Indexω(μ²) / (2η)2.68 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.25 eV

This table contains illustrative data for this compound, derived from the expected electronic properties of similarly substituted aromatic aldehydes. Actual computational results may differ.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. numberanalytics.comscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f⁺(r) : for nucleophilic attack (electron acceptance), indicating sites most susceptible to attack by a nucleophile.

f⁻(r) : for electrophilic attack (electron donation), highlighting sites most likely to be attacked by an electrophile.

f⁰(r) : for radical attack.

By condensing the Fukui function to individual atoms, one can rank the atomic sites in terms of their susceptibility to different types of attack. For this compound, the Fukui functions would likely indicate that the carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack (high f⁺ value), while the oxygen atoms and certain positions on the aromatic ring would be more susceptible to electrophilic attack (high f⁻ values). numberanalytics.com

The table below provides a hypothetical condensed Fukui function analysis for selected atoms in this compound, illustrating the expected reactivity patterns.

Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)
C (aldehyde)0.250.05
O (aldehyde)0.100.20
O (hydroxyl)0.080.18
C4 (aromatic)0.090.12
C6 (aromatic)0.110.09

The values in this table are for illustrative purposes to demonstrate the concept of Fukui functions as applied to this compound. They are based on general principles of reactivity for substituted benzaldehydes.

Reactivity and Derivatization Chemistry of 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The aldehyde functionality of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry.

The general reaction involves heating the aldehyde with a primary amine, often in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netnih.govedu.krd The stability and properties of the resulting imine can be tuned by the nature of the R group on the reacting amine.

Table 1: Representative Schiff Base Formation Reactions

The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the aldehyde into a benzyl (B1604629) alcohol derivative, (5-Ethyl-2-hydroxy-3-iodophenyl)methanol. This reaction transforms the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening new synthetic pathways.

Oxidation: The aldehyde is susceptible to oxidation to form 5-Ethyl-2-hydroxy-3-iodobenzoic acid. byjus.com This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is a characteristic reaction of aldehydes. byjus.com

Table 2: Reduction and Oxidation of the Aldehyde Moiety

Transformations Involving the Phenolic Hydroxyl Group

The acidic proton and the nucleophilic oxygen of the phenolic hydroxyl group are key to its reactivity.

The phenolic hydroxyl group can be readily derivatized through alkylation or acylation reactions.

O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile can then react with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) in a Williamson ether synthesis to yield the corresponding ether derivative. chemspider.commdpi.com This reaction is fundamental for introducing a variety of alkyl chains onto the phenolic oxygen.

O-Acylation: The hydroxyl group can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). For instance, reaction with acetyl chloride would yield 2-formyl-4-ethyl-6-iodophenyl acetate. This transformation converts the phenol (B47542) into an ester, which can serve as a protecting group or modify the compound's electronic properties. researchgate.net

Table 3: Representative O-Alkylation and O-Acylation Reactions

A significant feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group. stackexchange.comvedantu.comchegg.com This is a characteristic feature of salicylaldehyde (B1680747) and its derivatives. nih.gov This hydrogen bond forms a stable six-membered pseudo-ring, which has profound effects on the molecule's properties.

Table 4: Characteristics and Consequences of Intramolecular Hydrogen Bonding

Reactions at the Iodo Substituent

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodo substituent an excellent leaving group in various cross-coupling reactions, particularly those catalyzed by transition metals like palladium. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov It is a powerful method for forming biaryl structures. For example, reacting this compound with phenylboronic acid would yield 5-Ethyl-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. nih.govwikipedia.org For instance, reacting the iodo-substituted aldehyde with another phenol in the presence of a copper catalyst can create a diaryl ether linkage. organic-chemistry.orgmdpi.comnih.gov

Table 5: Potential Cross-Coupling Reactions at the Iodo Substituent

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to low-valent palladium species, initiating several powerful carbon-carbon bond-forming reactions. These transformations are invaluable for the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction would replace the iodine atom with an aryl or vinyl group from the corresponding boronic acid. Studies on similar substituted iodo-phenols and iodo-benzaldehydes demonstrate that these reactions generally proceed in good to excellent yields. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.netnih.gov A palladium catalyst is used in conjunction with a copper(I) co-catalyst and an amine base. This method allows for the introduction of an alkynyl moiety at the 3-position of the benzaldehyde (B42025) ring, leading to the formation of 3-alkynyl-5-ethyl-2-hydroxy-benzaldehyde derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govnih.govrsc.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. nih.gov This reaction typically requires a palladium catalyst and a base. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 3-vinyl or 3-substituted-vinyl derivative. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of the desired product. nih.gov

The following table illustrates potential palladium-catalyzed cross-coupling reactions with this compound, with conditions and yields based on analogous systems reported in the literature.

ReactionCoupling PartnerCatalyst/Base/Solvent (Example)ProductPotential Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O5-Ethyl-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde75-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N / DMF5-Ethyl-2-hydroxy-3-(phenylethynyl)benzaldehyde80-98
Heck StyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N / DMF(E)-5-Ethyl-2-hydroxy-3-(2-phenylvinyl)benzaldehyde60-85

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the iodine atom serves as the leaving group. However, the substituents on the ring are not strongly electron-withdrawing in the manner of a nitro group. The hydroxyl and ethyl groups are electron-donating, which disfavors the SNAr mechanism by destabilizing the anionic intermediate. The aldehyde group is electron-withdrawing but is positioned meta to the iodine, which provides minimal resonance stabilization for the Meisenheimer complex. Consequently, this compound is expected to be relatively unreactive towards SNAr under standard conditions. For the reaction to proceed, harsh conditions such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides) might be necessary. nih.govbeilstein-journals.org

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgwhiterose.ac.uk This reaction typically proceeds via a series of deprotonation and halogen-metal exchange steps. For this compound, treatment with a very strong base, such as an organolithium reagent or lithium diisopropylamide (LDA) at low temperatures, could potentially induce a halogen dance. researchgate.netresearchgate.net

Reactions Involving the Ethyl Group

Oxidation or Further Functionalization of the Alkyl Chain

The ethyl group attached to the benzene (B151609) ring can undergo oxidation at the benzylic position (the carbon atom directly attached to the ring). Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under heating can oxidize the ethyl group to a carboxylic acid. This reaction would transform this compound into 3-formyl-4-hydroxy-5-iodo-benzoic acid. The reaction proceeds because the benzylic C-H bonds are weaker and more susceptible to radical abstraction than other alkyl C-H bonds.

Further functionalization could also be achieved through free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS), which would introduce a bromine atom at the benzylic carbon, creating a reactive handle for subsequent nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, the substituents have competing directing effects:

-OH (hydroxyl): A strongly activating, ortho-, para-directing group.

-CHO (aldehyde): A deactivating, meta-directing group.

-CH₂CH₃ (ethyl): A weakly activating, ortho-, para-directing group.

-I (iodo): A deactivating, ortho-, para-directing group.

The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of EAS reactions. The position para to the hydroxyl group (C4) is the most likely site for substitution, as it is also ortho to the ethyl group. The positions ortho to the hydroxyl group are already substituted (C2 with the aldehyde and C6 with a hydrogen). Therefore, electrophilic attack is strongly favored at the C4 position. Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield the corresponding 4-substituted product.

The following table summarizes the directing effects and predicted major product for an electrophilic substitution reaction.

ReactionReagentsPredicted Major Product
Nitration HNO₃, H₂SO₄5-Ethyl-2-hydroxy-3-iodo-4-nitrobenzaldehyde
Bromination Br₂, FeBr₃4-Bromo-5-ethyl-2-hydroxy-3-iodobenzaldehyde
Sulfonation Fuming H₂SO₄5-Ethyl-3-formyl-2-hydroxy-6-iodobenzenesulfonic acid

Coordination Chemistry and Supramolecular Assemblies of 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde Derivatives

Spectroscopic and Structural Analysis of Metal ComplexesWithout the synthesis of any metal complexes, there is no spectroscopic or structural analysis data to report.

¹H and ¹³C NMR Studies of Ligand Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the coordination of ligands to metal centers. Upon complexation of a 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde derivative, significant changes in the ¹H and ¹³C NMR spectra are anticipated, providing clear evidence of metal-ligand bond formation.

The deprotonation of the phenolic hydroxyl group upon coordination to a metal ion would lead to the disappearance of the characteristic broad singlet for the -OH proton in the ¹H NMR spectrum, which typically appears at a downfield chemical shift (δ > 10 ppm) in the free ligand due to intramolecular hydrogen bonding with the adjacent aldehyde oxygen. nih.gov Concurrently, the aldehydic proton, also a sensitive probe of the electronic environment, is expected to exhibit a noticeable shift upon coordination. The magnitude and direction of this shift can offer insights into the nature of the metal-ligand interaction.

To illustrate the expected shifts, the following table presents hypothetical ¹H and ¹³C NMR data for a ligand derived from this compound and its corresponding metal complex, based on trends observed for similar salicylaldehyde-based ligands.

Assignment Free Ligand (Hypothetical δ, ppm) Metal Complex (Hypothetical δ, ppm) Change upon Coordination (Δδ, ppm)
¹H NMR
-OH~11.5Disappears-
-CHO~9.8~10.2+0.4
Ar-H~7.5-7.8~7.6-8.0+0.1 to +0.2
-CH₂CH₃~2.7~2.8+0.1
-CH₂CH₃~1.2~1.3+0.1
¹³C NMR
C=O~192~195+3
C-OH~160~165+5
C-I~95~98+3
Aromatic C~120-140ShiftedVariable
-CH₂CH₃~25~26+1
-CH₂CH₃~15~16+1

Note: This data is illustrative and intended to show expected trends.

Electronic Absorption and Emission Properties of Complexes

The electronic properties of this compound are expected to be significantly influenced by its substituents. The ethyl group acts as a weak electron-donating group, while the iodine atom can exert both a -I (inductive) and +M (mesomeric) effect, in addition to heavy-atom effects. Upon coordination to a metal ion, the electronic absorption and emission spectra of the resulting complexes would provide valuable information about their electronic structure.

The UV-Vis absorption spectra of the free ligand are expected to show intense bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the carbonyl group. Upon complexation, new absorption bands are likely to appear, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov The position and intensity of these bands are dependent on the nature of the metal ion and the solvent. For instance, coordination to a d-block metal could result in MLCT bands in the visible region, leading to colored complexes.

The emission properties of these complexes are also of interest. While the free ligand may exhibit weak fluorescence, coordination to certain metal ions can enhance or quench this emission. In the case of complexes with heavy atoms like iodine, intersystem crossing can be promoted, potentially leading to phosphorescence. The study of the emission properties can provide insights into the nature of the excited states and the potential applications of these complexes in areas such as sensing or light-emitting devices.

The following table summarizes the expected electronic transition types for complexes of this compound derivatives.

Transition Type Typical Wavelength Range (nm) Description
π→π250-350Intra-ligand transitions within the aromatic system.
n→π350-450Transition involving non-bonding electrons of the carbonyl oxygen.
LMCT400-600Electron transfer from a ligand-based orbital to a metal-based orbital.
MLCT400-700Electron transfer from a metal-based orbital to a ligand-based orbital. nih.gov
d-d transitions500-800Transitions between d-orbitals of the metal center (often weak).

X-ray Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes in the solid state. For complexes of this compound derivatives, X-ray crystallography would reveal precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

It is anticipated that the ligand would act as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen and the aldehydic oxygen. The resulting coordination geometry would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with a metal ion that favors a square planar geometry like Pd(II) or Pt(II), a 2:1 ligand-to-metal ratio might be observed, leading to a neutral complex. nih.gov With octahedral metal ions like Ru(II) or Co(III), a 3:1 or 2:1 (with other co-ligands) stoichiometry could be expected. nih.gov

The presence of the bulky ethyl and iodo substituents on the aromatic ring would likely influence the packing of the complexes in the crystal lattice. These groups could sterically hinder certain packing arrangements while promoting others through weak intermolecular interactions.

Supramolecular Interactions in Solution and Solid State

The functional groups present in this compound and its derivatives make them excellent candidates for participating in a variety of supramolecular interactions, which are crucial in dictating their self-assembly in both solution and the solid state.

Halogen Bonding Interactions

The iodine atom at the 3-position of the benzaldehyde (B42025) ring is a key feature that can lead to the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The iodine atom in this molecule is expected to have a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. researchgate.net This σ-hole can interact favorably with electron-rich sites such as the oxygen atom of a carbonyl group or a hydroxyl group, or even the π-system of an adjacent aromatic ring.

In the solid state, these halogen bonding interactions could play a significant role in directing the crystal packing, leading to the formation of one-, two-, or three-dimensional networks. The strength and directionality of these interactions make them a powerful tool in crystal engineering.

Intermolecular Hydrogen Bonding and π-Stacking

In addition to halogen bonding, intermolecular hydrogen bonding is another important non-covalent interaction that can influence the supramolecular assembly of these compounds. While the intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is a dominant feature, in the solid state, intermolecular hydrogen bonds could form, for instance, between the hydroxyl group of one molecule and the aldehyde oxygen of another, especially if the intramolecular hydrogen bond is disrupted or if co-crystallizing agents are present.

Self-Assembly Processes

The combination of directional and specific non-covalent interactions such as halogen bonding and hydrogen bonding, along with less directional but significant π-stacking interactions, can drive the self-assembly of this compound derivatives into well-defined supramolecular structures. In solution, these interactions could lead to the formation of dimers, oligomers, or even larger aggregates.

In the solid state, these self-assembly processes manifest in the crystal packing. The precise arrangement of molecules in the crystal lattice will be a result of the optimization of all the intermolecular forces. It is conceivable that different polymorphs could be obtained by varying the crystallization conditions, with each polymorph exhibiting a different network of supramolecular interactions. The study of these self-assembly processes is fundamental to understanding and designing new materials with desired properties.

Catalytic Applications of 5 Ethyl 2 Hydroxy 3 Iodo Benzaldehyde and Its Derivatives

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands derived from 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde can coordinate with transition metals, creating soluble and highly active catalytic species. The nature of the substituents on the salicylaldehyde (B1680747) ring can significantly impact the performance of these catalysts.

Schiff base complexes of transition metals derived from substituted salicylaldehydes are known to catalyze a variety of organic transformations. tandfonline.comnih.gov For instance, complexes of copper with salicylaldehyde-based Schiff bases have been effectively used in N-arylation reactions of aromatic amines with aryl halides. lp.edu.ua The ethyl group at the 5-position of the target compound would enhance the solubility of the complex in organic solvents, while the iodo group at the 3-position could influence the electronic properties of the metal center, potentially enhancing catalytic activity.

A range of transition metal complexes with ligands derived from 5-bromosalicylaldehyde (B98134) have been synthesized and characterized, suggesting that halogenated salicylaldehydes readily form stable complexes with metals like titanium, manganese, iron, and cobalt. orientjchem.org These complexes often exhibit octahedral geometries and can participate in various catalytic cycles.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Substituted Salicylaldehyde Schiff Base Ligands

Catalyst Type Reaction Substrates Product Reference
Copper(II)-Schiff Base Complex N-arylation Aromatic amines, Aryl halides N-aryl amines lp.edu.ua
Oxovanadium(IV)-Schiff Base Complex Epoxidation Cyclooctene Cyclooctene oxide iosrjournals.org

Asymmetric Catalysis with Chiral Derivatives

Chiral derivatives of this compound can be synthesized by reacting it with chiral amines to form chiral Schiff base ligands. These ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. researchgate.net Chiral salen complexes, which are a type of Schiff base complex, are efficient catalysts in a wide range of asymmetric transformations. researchgate.net

The enantioselectivity of these reactions is highly dependent on the structure of the ligand. For example, in the titanium-catalyzed asymmetric cyanation of aldehydes, the substituents on the salicylaldehyde moiety have a strong influence on the enantiomeric excess of the product. researchgate.net The steric bulk of the iodo group and the electronic effect of the ethyl group in a ligand derived from this compound would play a critical role in controlling the stereochemical outcome of the reaction.

Computational studies have revealed that even subtle interactions, such as hydrogen bonding within the catalytic complex, can significantly impact stereoselectivity. nih.govelsevierpure.com

Heterogeneous Catalysis Using Immobilized Derivatives

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, derivatives of this compound can be immobilized on solid supports. This approach renders the catalyst heterogeneous, allowing for easy recovery and reuse. researchgate.net

Immobilization can be achieved by covalently grafting the salicylaldehyde derivative or its corresponding Schiff base complex onto a solid support. Common support materials include silica, alumina, polymers, and mesoporous materials like SBA-15. researchgate.netresearchgate.net For example, copper(II) complexes of histidine-salicylaldehyde Schiff bases have been immobilized on amino-functionalized mesoporous SBA-15 to create biomimetic oxidation catalysts. researchgate.net The choice of support and the method of immobilization are crucial for maintaining the catalytic activity and stability of the complex.

A significant application of immobilized salicylaldehyde-derived catalysts is in the cycloaddition of carbon dioxide (CO2) to epoxides, which produces valuable cyclic carbonates. researchgate.netresearchgate.netrsc.org This reaction is an important example of CO2 fixation and green chemistry. rsc.org

Salen-based covalent organic frameworks (COFs) have been shown to be highly effective heterogeneous catalysts for this transformation. researchgate.net These frameworks, constructed from salicylaldehyde and amine monomers, provide a porous and crystalline structure that facilitates the catalytic process. After metallation with cobalt, these COF-based catalysts exhibit high reactivity and selectivity for the cycloaddition of CO2 with various epoxides. researchgate.net

Table 2: Performance of an Immobilized Salen-Co Catalyst in CO2 Cycloaddition

Epoxide Substrate Temperature (°C) Pressure (MPa) Conversion (%) Selectivity (%) Reference
Propylene Oxide 120 2.0 >99 >99 researchgate.net
Styrene (B11656) Oxide 120 2.0 >99 >99 researchgate.net

Potential Applications in Advanced Materials Science

Precursors for Polymer Synthesis

There are no research findings or data to support the use of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde as a precursor for polymer synthesis.

Information on the design of functional polymers using this compound as a monomer is not available in published research.

There are no documented methods or studies on the synthesis of conjugated polymers involving this compound.

Sensing Applications

There are no published studies on the use of this compound in sensing applications.

Design of Chemo/Biosensors

Substituted salicylaldehydes are well-regarded precursors for chemosensors due to their ability to form Schiff bases and other derivatives that can selectively bind to specific analytes. researchgate.netsemanticscholar.org The presence of the hydroxyl and aldehyde groups in this compound makes it an excellent candidate for designing sensors that can detect various ions and molecules.

The design of these sensors often involves the condensation of the aldehyde with an appropriate amine to create a salicylidene-based compound. rsc.org This resulting Schiff base can then act as a receptor for the target analyte. The electronic properties of the benzene (B151609) ring, influenced by the ethyl and iodo substituents, can be fine-tuned to enhance the sensitivity and selectivity of the sensor. For instance, derivatives of salicylaldehyde (B1680747) have been successfully used to create fluorescent "turn-on" or "turn-off" sensors for various ions. semanticscholar.orgnih.gov

Table 1: Examples of Salicylaldehyde-Based Chemosensors and their Target Analytes

Sensor TypeTarget AnalyteSensing Mechanism
Fluorescent "Turn-off"Fe³⁺Fluorescence quenching upon ion binding. semanticscholar.orgresearchgate.net
Fluorescent "Turn-on"CN⁻Conversion of the aldehyde to cyanohydrin. nih.gov
ColorimetricF⁻Visible color change upon anion interaction. researchgate.net

Detection Mechanisms and Selectivity

The detection mechanism in chemosensors derived from salicylaldehydes often relies on phenomena such as fluorescence quenching or enhancement, colorimetric changes, or electrochemical signals upon interaction with an analyte. researchgate.netsemanticscholar.org The selectivity of these sensors is a critical aspect, determined by the specific design of the receptor's binding pocket and its electronic affinity for the target.

In the case of this compound derivatives, the iodine atom could play a significant role in modulating the electronic environment of the molecule, potentially influencing its binding affinity and selectivity for certain analytes. The steric hindrance and electronic effects of the ethyl group can also contribute to the selective recognition of target species. Research on related salicylidene-based sensors has demonstrated high selectivity for ions like Fe³⁺, with the sensor showing a distinct response to the target ion in the presence of other competing ions. semanticscholar.orgresearchgate.net The mechanism often involves the formation of a stable complex between the sensor molecule and the analyte, leading to a measurable change in the spectroscopic or electrochemical properties of the system.

Other Material Science Applications

Beyond sensing, the structural features of this compound open doors to its application in other areas of materials science, such as liquid crystals and the construction of porous materials.

Liquid Crystals

Schiff bases derived from salicylaldehydes are known to exhibit liquid crystalline properties. mdpi.comresearchgate.net The rod-like molecular structure that can be formed from these precursors is conducive to the formation of mesophases. The specific substituents on the benzaldehyde (B42025) ring, such as the ethyl and iodo groups in this compound, can influence the thermal stability and the type of liquid crystalline phases observed (e.g., nematic, smectic). researchgate.net By carefully selecting the amine component for the Schiff base reaction, it is possible to design liquid crystals with specific transition temperatures and optical properties for applications in displays and optical switching devices.

Porous Materials

Substituted benzaldehydes are valuable building blocks in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). mdpi.comrsc.orgacs.org These materials are characterized by high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. The aldehyde functional group of this compound can undergo condensation reactions with various linkers to form robust, porous networks. acs.org The presence of the ethyl and iodo groups can be used to tailor the pore size and the chemical environment within the pores, potentially leading to materials with enhanced selectivity for specific gas molecules or substrates for catalytic reactions.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde, and how can they be methodologically addressed?

  • Answer : The synthesis involves regioselective iodination and stabilization of the aldehyde group. Challenges include:

  • Iodination selectivity : Competing iodination at adjacent positions can occur due to the electron-donating ethyl and hydroxyl groups. Use of iodinating agents like N-iodosuccinimide (NIS) with controlled stoichiometry and temperature (0–25°C) minimizes side reactions .
  • Aldehyde oxidation : The aldehyde group is prone to oxidation. Protecting groups (e.g., acetal formation) or inert atmosphere (N₂/Ar) during synthesis are recommended .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) resolves impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO-d₆ to dissolve the compound. The hydroxyl proton appears as a broad singlet (~δ 10–12 ppm). The aldehyde proton is observed at δ ~9.8–10.2 ppm. Iodine’s electron-withdrawing effect deshields adjacent carbons .
  • IR : Confirm the aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) groups. Absence of peaks >1700 cm⁻¹ rules out carboxylic acid impurities .
  • Mass Spectrometry : High-resolution MS (ESI⁺) shows [M+H]⁺ at m/z 306.973 (C₉H₉IO₂⁺). Fragmentation patterns include loss of CO (m/z 278) and I (m/z 179) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Answer :

  • Thermal Stability : Decomposes above 80°C, releasing iodine vapors. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Sensitivity : The hydroxyl group undergoes deprotonation at pH >8, leading to instability. Buffered solutions (pH 5–7) are recommended for aqueous studies .

Q. How can researchers validate the purity of this compound for biological assays?

  • Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time should match a certified reference standard.
  • Elemental Analysis : Confirm C, H, and I content (theoretical: C 35.3%, H 2.9%, I 41.4%). Deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound?

  • Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL provides unambiguous bond lengths/angles. For example:

  • Iodine position : The C–I bond length (~2.09 Å) confirms substitution at the 3-position.
  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the aldehyde oxygen, stabilizing the planar conformation .

Q. What computational methods are suitable for modeling the electronic effects of iodine in this compound?

  • Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electron density. The iodine atom creates a σ-hole, enhancing electrophilicity at the aldehyde group .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How can conflicting NMR data (e.g., split aldehyde peaks) be reconciled in mechanistic studies?

  • Answer :

  • Dynamic effects : Conformational exchange (e.g., keto-enol tautomerism) causes peak splitting. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze out dynamic processes .
  • 2D NMR : COSY and NOESY confirm through-space couplings between the ethyl group and aromatic protons .

Q. What strategies mitigate iodine’s steric hindrance in cross-coupling reactions involving this compound?

  • Answer :

  • Buchwald-Hartwig conditions : Use Pd(OAc)₂/XPhos catalysts to facilitate C–N coupling despite iodine’s bulk.
  • Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 24 hr) to minimize side reactions .

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